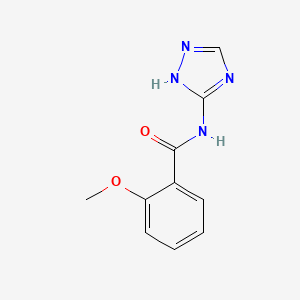

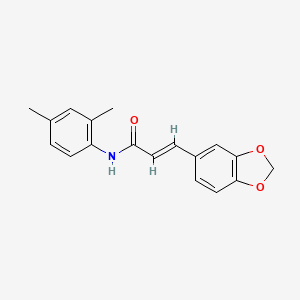

2-methoxy-N-1H-1,2,4-triazol-3-ylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds containing a 1,2,4-triazole ring are one of the most important active pharmaceutical scaffolds. These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the use of a high pressure reactor, methanol, and a catalyst such as Pd/C . The reaction mixture is typically aged at a certain temperature until the reaction reaches completion .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

The IR absorption spectra of 1,2,4-triazole derivatives are characterized by the presence of two signals for C=O groups . The 1H-NMR spectrum shows various peaks assigned to the 1,2,4-triazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives vary. For example, the compound 2-Methoxy-3- (1-methyl-1H-1,2,4-triazol-3-yl)aniline has a molecular weight of 204.23 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

A novel class of potent antibacterial agents targeting the bacterial cell division protein FtsZ has been identified. Derivatives of 3-Methoxybenzamide (3-MBA), through isosteric replacement with 1,2,3-triazole, have shown increased antibacterial activity. This replacement mimics the topological and electronic features of the amide group, highlighting the potential of 1H-1,2,3-triazole as a terminal amide-mimetic element. Surprisingly, these new analogues displayed a different action mode, suggesting new opportunities for antibacterial agent development (Bi et al., 2018).

Antimicrobial Screening

The synthesis and antimicrobial screening of a series of derivatives incorporating the thiazole ring have been explored. These compounds exhibited significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against several strains of fungi. This research may contribute valuable insights into therapeutic interventions for microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Antifungal Activities

Estrogen-like imidazole and triazole derivatives have been synthesized and tested in solid agar cultures, showing moderate to potent in vitro antifungal activity against Candida albicans and other Candida species. This demonstrates the potential of these azole derivatives in antifungal applications (Massa et al., 1992).

Herbicidal Activities

Triazolinone derivatives have been synthesized and identified as novel Protox inhibitors with significant herbicidal activities. One compound, in particular, showed promising herbicidal activity comparable to commercial products, suggesting a potential for development as a postemergent herbicide for controlling broadleaf weeds in rice fields (Luo et al., 2008).

Corrosion Inhibition

The 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been tested as an inhibitor for mild steel corrosion in a normal hydrochloric acid medium. This organic compound displayed excellent inhibition efficiency, affecting both cathodic and anodic corrosion currents, and adheres to Langmuir's adsorption isotherm, indicating its potential as an effective corrosion inhibitor (Bentiss et al., 2009).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

It is suggested that the compound may undergo nucleophilic attack on isocyanates and copper-promoted intramolecular n–n oxidative coupling .

Biochemical Pathways

It is known that the compound is used in the preparation of pyridazines, which are heterodimeric cytokines modulators . This suggests that it may affect cytokine-related pathways.

Pharmacokinetics

It is known that the compound is slightly soluble in dmso , which may influence its bioavailability.

Result of Action

It is known that the compound is used in the preparation of pyridazines, which are heterodimeric cytokines modulators . This suggests that it may have an impact on cytokine activity and related cellular processes.

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . This suggests that light, moisture, and temperature may affect the compound’s stability and efficacy.

Biochemische Analyse

Biochemical Properties

It is known that triazole derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazole derivative and the biomolecules it interacts with.

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-methoxy-N-(1H-1,2,4-triazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-16-8-5-3-2-4-7(8)9(15)13-10-11-6-12-14-10/h2-6H,1H3,(H2,11,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYGXZLZBIICHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)

![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)

![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)

![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)

![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)

![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)

![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)